(Rac)-BDA-366 -

(Rac)-BDA-366

Catalog Number: EVT-1556588
CAS Number:
Molecular Formula: C24H29N3O4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-BDA-366 is a chemical compound that serves as a potent antagonist of the B-cell lymphoma 2 protein, specifically targeting the Bcl-2 homology 4 domain. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various cancers such as lung cancer and multiple myeloma. The compound's ability to induce apoptosis in cancer cells by inhibiting the anti-apoptotic functions of Bcl-2 positions it as a promising candidate in cancer research.

Source

The compound is derived from research studies focusing on small molecule inhibitors of the Bcl-2 protein. It has been synthesized and characterized in various laboratories, with notable studies published in scientific journals highlighting its efficacy and mechanism of action against cancer cells .

Classification

(Rac)-BDA-366 falls under the category of small molecule inhibitors and is classified as a Bcl-2 antagonist. Its chemical structure allows it to selectively bind to the BH4 domain of the Bcl-2 protein, effectively altering its conformation and function .

Synthesis Analysis

Methods

The synthesis of (Rac)-BDA-366 involves several steps, typically starting from simpler organic precursors. The process generally includes:

  1. Preparation of Dihydroxybutanedioic Acid: This step often involves oxidation reactions to create the dihydroxybutanedioic acid component.
  2. Synthesis of Pyrrolidinylpyridine: This component is synthesized through reactions involving pyridine derivatives, facilitating the introduction of the pyrrolidinyl group.

Technical Details

The synthesis may utilize various catalysts and controlled conditions to optimize yield and purity. Techniques such as crystallization or chromatography are employed for purification.

Molecular Structure Analysis

Structure

(Rac)-BDA-366 features a complex molecular structure characterized by a pyrrolidine ring fused with a pyridine moiety and a dihydroxybutanedioic acid component. The specific stereochemistry plays a crucial role in its biological activity.

Data

The compound's molecular formula is C15H20N2O5C_{15}H_{20}N_2O_5, and it has a melting point range between 89 °C to 90 °C. The structural representation can be derived from its SMILES notation, which provides insight into its three-dimensional arrangement .

Chemical Reactions Analysis

Reactions

(Rac)-BDA-366 primarily engages in biochemical interactions rather than classical organic reactions. Its mechanism involves binding to the Bcl-2 protein, leading to conformational changes that promote apoptosis.

Technical Details

Upon binding, (Rac)-BDA-366 disrupts the anti-apoptotic function of Bcl-2 by exposing its BH3 domain, thereby facilitating pro-apoptotic signaling pathways. This interaction is crucial for inducing cell death in cancer cells that express high levels of Bcl-2 .

Mechanism of Action

Process

The mechanism by which (Rac)-BDA-366 induces apoptosis involves several steps:

  1. Binding to Bcl-2: The compound selectively binds to the BH4 domain of Bcl-2 with a dissociation constant (Ki) of 3.3 nM.
  2. Conformational Change: This binding induces a conformational change in Bcl-2, converting it from an anti-apoptotic factor to one that promotes cell death.
  3. Activation of Pro-Apoptotic Factors: The compound facilitates the activation of pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization and cytochrome c release into the cytosol, further propagating apoptotic signals .

Data

Studies have shown that (Rac)-BDA-366 can effectively reduce tumor growth in xenograft models without significant toxicity at therapeutic doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 89 °C - 90 °C

Chemical Properties

  • Solubility: Soluble in organic solvents commonly used in laboratory settings.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

Relevant data indicates that (Rac)-BDA-366 maintains its activity across various pH levels typically encountered in biological systems .

Applications

(Rac)-BDA-366 has significant potential applications in scientific research, particularly in:

  1. Cancer Therapy: Its ability to induce apoptosis makes it a candidate for developing treatments for cancers characterized by high levels of Bcl-2 expression.
  2. Biochemical Research: It serves as a tool for studying apoptosis mechanisms and the role of Bcl-2 family proteins in cell survival and death pathways.
  3. Combination Therapies: Preliminary studies suggest that (Rac)-BDA-366 may enhance the efficacy of other anticancer agents when used in combination therapies .
Introduction to Bcl-2 Family Proteins and Apoptosis Regulation

Role of Bcl-2 in Oncogenesis and Chemoresistance

Bcl-2’s oncogenic potential was first identified through its involvement in the t(14;18) chromosomal translocation in follicular lymphoma, where its juxtaposition with the immunoglobulin heavy-chain locus leads to constitutive overexpression [9]. This overexpression disrupts normal apoptotic control through multiple mechanisms:

  • Mitochondrial Apoptosis Inhibition: Bcl-2 binds and inactivates pro-apoptotic proteins Bax/Bak via their BH3 domains, preventing MOMP and subsequent caspase activation [3] [6].
  • DNA Damage Tolerance: By neutralizing p53-induced apoptosis, Bcl-2 enables survival of cells with genomic instability [2].
  • Therapy Resistance: Bcl-2 overexpression diminishes the efficacy of chemo/radiotherapy, which typically relies on intact apoptotic pathways to eliminate malignant cells [2] [6].

Table 1: Bcl-2 Protein Family Members and Their Functional Roles

SubfamilyRepresentative MembersPrimary FunctionMechanism in Cancer
Anti-apoptoticBcl-2, Bcl-xL, Mcl-1Block MOMP, inhibit caspase activationOverexpressed in tumors; confers therapy resistance
Pro-apoptotic effectorsBax, Bak, BokForm mitochondrial pores, enable cytochrome c releaseOften suppressed or mutated in malignancies
BH3-only proteinsBid, Bim, Puma, NoxaActivate effectors or sequester anti-apoptotic proteinsInactivated by deletion/epigenetic silencing

Elevated Bcl-2 expression is documented in diverse malignancies, including chronic lymphocytic leukemia (CLL), non-small cell lung cancer (NSCLC), and multiple myeloma. Critically, Bcl-2 overexpression correlates with poor prognosis, disease recurrence, and resistance to conventional therapies [2] [6].

Structural Domains of Bcl-2: BH1–BH4 Functional Motifs

Bcl-2’s structure comprises eight α-helices (Hα1–Hα8) folded into a hydrophobic groove, with four conserved Bcl-2 Homology (BH) domains dictating functional specificity:

  • BH1–BH3 Domains: Collectively form the hydrophobic groove that binds the BH3 helices of pro-apoptotic proteins (e.g., Bax, Bak). This sequestration neutralizes their cell-killing activity [3] [5].
  • BH4 Domain: An N-terminal α-helical motif (residues 10–30) unique to anti-apoptotic members. Unlike BH1–BH3, BH4 mediates interactions beyond the Bcl-2 family, including:
  • Inositol 1,4,5-trisphosphate receptor (IP3R): Regulates Ca²⁺ release from the endoplasmic reticulum; Bcl-2-BH4 binding suppresses pro-apoptotic Ca²⁺ signals [5].
  • Bax interaction: Stabilizes inactive Bax monomers independently of the canonical BH3-binding groove [5] [8].

Deletion or mutation of the BH4 domain (e.g., V15E substitution) abolishes Bcl-2’s anti-apoptotic function and paradoxically converts it into a pro-death protein, akin to Bax [5] [8]. This domain is thus indispensable for survival function and represents a structurally distinct therapeutic target compared to the BH3-binding groove.

Table 2: Functional Significance of Bcl-2 Structural Domains

DomainStructural FeaturesFunctional RoleConsequence of Disruption
BH4N-terminal α-helix (residues 10–30)Binds IP3R, Bax; regulates Ca²⁺ signalingLoss of anti-apoptotic function; conversion to pro-death protein
BH3Central α-helix forming groove surfaceMediates heterodimerization with pro-apoptotic proteinsImpaired binding to Bax/Bak; reduced survival capacity
BH1–BH2Hydrophobic groove forming domainsStabilizes interactions with BH3 helicesCompromised inhibition of MOMP

Therapeutic Targeting of Anti-Apoptotic Bcl-2 Proteins in Cancer

Conventional Bcl-2 targeting strategies focus on BH3 mimetics—small molecules that occupy the BH3-binding groove of anti-apoptotic proteins, displacing pro-apoptotic partners like Bax or Bim. Venetoclax (ABT-199), a selective Bcl-2 inhibitor, exemplifies this approach and is approved for CLL and AML [6]. However, limitations persist:

  • Resistance: Overexpression of non-targeted anti-apoptotic proteins (e.g., Mcl-1) or BH3-groove mutations (e.g., Bcl-2 F104L) confer resistance [3] [6].
  • Platelet Toxicity: Bcl-xL inhibition causes thrombocytopenia, limiting combinatory regimens [6].

(Rac)-BDA-366 represents a pioneering BH4-domain antagonist that overcomes these constraints. As the racemic precursor to enantiopure BDA-366, it binds the BH4 domain with high affinity (Ki = 3.3 nM), inducing a conformational change that converts Bcl-2 from a survival molecule to a pro-apoptotic effector [1] [4] [10]. Key mechanistic and preclinical findings include:

  • Mechanism: Binding to BH4 exposes Bcl-2’s latent BH3 domain, enabling it to directly activate Bax and trigger MOMP, cytochrome c release, and caspase activation [7] [10].
  • Specificity: Unlike BH3 mimetics, (Rac)-BDA-366 does not inhibit Bcl-xL, Mcl-1, or Bfl-1, minimizing off-target effects [7] [10].
  • Preclinical Efficacy:
  • Induces apoptosis in NSCLC, SCLC, and multiple myeloma cell lines by disrupting Bcl-2/IP3R interaction, elevating cytosolic Ca²⁺, and activating Bax [7] [10].
  • Synergizes with mTOR inhibitors (e.g., RAD001) in NSCLC xenograft models, enhancing tumor suppression without significant toxicity [10].

Table 3: Comparing Bcl-2 Targeting Strategies

ParameterBH3 Mimetics (e.g., Venetoclax)BH4 Antagonists (e.g., (Rac)-BDA-366)
Target SiteBH3-binding grooveBH4 domain
Primary MechanismDisplace pro-apoptotic proteins from Bcl-2Convert Bcl-2 into pro-death protein
SpecificityBcl-2 (selective), or pan-Bcl-2 (non-selective)Selective for Bcl-2 BH4
Overcomes ResistanceLimited by Mcl-1 upregulationEffective against BH3-groove mutants
Key Preclinical DataApoptosis in hematologic malignanciesEfficacy in solid tumors (e.g., lung cancer)

The BH4 domain’s structural uniqueness and critical role in Bcl-2’s survival function validate (Rac)-BDA-366 as a novel therapeutic strategy. Its ability to repurpose Bcl-2 into a tumor suppressor offers a promising approach to circumvent resistance mechanisms plaguing BH3 mimetics [5] [10].

Properties

Product Name

(Rac)-BDA-366

IUPAC Name

1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3

InChI Key

JYOOEVFJWLBLKF-UHFFFAOYSA-N

Synonyms

BDA-366

Canonical SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.